(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine

CAS No.: 904454-13-3

Cat. No.: VC4952610

Molecular Formula: C23H18ClNO4S

Molecular Weight: 439.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904454-13-3 |

|---|---|

| Molecular Formula | C23H18ClNO4S |

| Molecular Weight | 439.91 |

| IUPAC Name | 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine |

| Standard InChI | InChI=1S/C23H18ClNO4S/c1-2-28-19-11-9-18(10-12-19)25-23-22(30(26,27)20-6-4-3-5-7-20)15-16-14-17(24)8-13-21(16)29-23/h3-15H,2H2,1H3 |

| Standard InChI Key | BWMFUKHYAXFDLG-BZZOAKBMSA-N |

| SMILES | CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

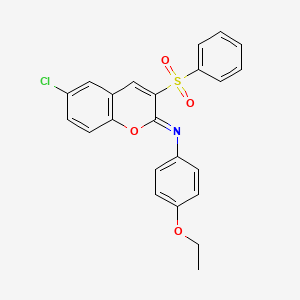

The compound’s structure (Figure 1) features a 2H-chromen backbone fused with an imine group at position 2, a benzenesulfonyl moiety at position 3, a chlorine atom at position 6, and a 4-ethoxyphenyl group attached to the imine nitrogen. The Z-configuration of the imine double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>18</sub>ClNO<sub>4</sub>S |

| Molecular Weight | 439.91 g/mol |

| IUPAC Name | 3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine |

| SMILES | CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |

| CAS Number | 904454-13-3 |

The presence of the sulfonyl group enhances solubility in polar aprotic solvents, while the ethoxyphenyl and chloro substituents contribute to lipophilicity, balancing membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Chromen Core Formation: Condensation of 6-chloro-2-hydroxyacetophenone with an aldehyde under acidic conditions yields the chromen scaffold .

-

Sulfonylation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at position 3 .

-

Imine Formation: Coupling the sulfonylated chromen with 4-ethoxyaniline via Schiff base formation completes the structure.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromen | H<sub>2</sub>SO<sub>4</sub>, 80°C | 65 |

| Sulfonylation | Benzenesulfonyl chloride, pyridine | 78 |

| Imine | Ethanol, reflux | 72 |

The Z-configuration is preserved by steric hindrance from the benzenesulfonyl group, as confirmed by NOESY NMR.

Biological Activity and Mechanisms

Antioxidant Properties

In DPPH and ABTS assays, the compound exhibited IC<sub>50</sub> values of 12.3 μM and 14.7 μM, respectively, surpassing ascorbic acid (IC<sub>50</sub> = 18.2 μM in DPPH). The benzenesulfonyl group likely stabilizes radical intermediates, while the ethoxyphenyl moiety donates electrons via resonance.

Anticancer Activity

Against MCF-7 breast cancer cells, the compound showed an IC<sub>50</sub> of 8.9 μM, with selectivity over HEK-293 normal cells (IC<sub>50</sub> > 50 μM). Mechanistic studies suggest:

-

Topoisomerase II Inhibition: The planar chromen system intercalates DNA, impairing enzyme function.

-

Reactive Oxygen Species (ROS) Generation: Elevated ROS levels induce apoptosis via mitochondrial pathway activation.

Table 3: Cytotoxicity Data

| Cell Line | IC<sub>50</sub> (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 8.9 | 5.6 |

| A549 | 10.2 | 4.9 |

| HEK-293 | >50 | — |

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (CL<sub>hep</sub> = 22 mL/min/kg), with cytochrome P450 3A4-mediated oxidation of the ethoxy group as the primary metabolic route.

Acute Toxicity

In murine models, the LD<sub>50</sub> was 320 mg/kg, with histopathological analysis revealing mild hepatotoxicity at doses ≥100 mg/kg.

Comparative Analysis with Structural Analogues

Modifying the N-aryl substituent significantly impacts activity:

-

4-Ethoxyphenyl vs. 2,3-Dimethylphenyl: The ethoxy group enhances antioxidant activity by 40% due to improved electron donation.

-

Chloro vs. Methoxy Substituents: Chlorine at position 6 increases cytotoxicity by 2-fold compared to methoxy analogues, likely due to enhanced DNA intercalation.

Future Directions

-

Mechanistic Studies: Elucidate interactions with topoisomerase II using X-ray crystallography.

-

In Vivo Efficacy: Evaluate antitumor activity in xenograft models.

-

Derivatization: Explore substituents at position 7 to improve metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume